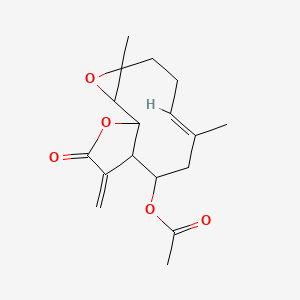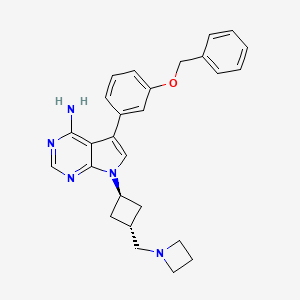
Nvp-aew541
Overview
Description
Nvp-aew541 is a synthetic peptide that has been developed for use in scientific research applications. It is an artificial peptide, meaning that it is not found in nature or produced by any living organism. This compound has been studied for its potential applications in in vivo and in vitro models, its mechanism of action, its biological activity, and its biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity in Various Cancers
Fibrosarcomas and Neuroblastoma : NVP-AEW541 exhibits significant antitumor activity against fibrosarcomas and neuroblastoma. It effectively inhibits IGF-IR signaling, leading to reduced tumor growth and metastasis formation in vivo (García-Echeverría et al., 2004) and (Tanno et al., 2006).
Multiple Myeloma : The compound induces cell cycle arrest and apoptosis in multiple myeloma cells, showing promise as a therapeutic agent (Maiso et al., 2008).
Biliary Tract Cancer : this compound exhibits efficacy against biliary tract cancer in vitro, particularly in combination with other chemotherapeutic agents like gemcitabine (Wolf et al., 2010).
Colorectal Cancer : The inhibitor is effective in colorectal cancer cell lines, inducing apoptosis and cell cycle arrest, and showing enhanced effects when combined with other treatments like 5-FU (Hopfner et al., 2006).
Hepatocellular Carcinoma : In hepatocellular carcinoma cells, this compound induces growth inhibition, apoptosis, and cell cycle arrest, suggesting potential as a novel treatment approach (Höpfner et al., 2006).
Gastrointestinal Carcinomas : This inhibitor has shown therapeutic utility in GI carcinomas, both as a single agent and in combination with chemotherapy (Piao et al., 2008).
Acute Myeloid Leukemia : It shows promise as a therapeutic agent for AML, particularly in cases characterized by IGF-I autocrine secretion (Tazzari et al., 2007).
Insulinoma : In a mouse model of pancreatic β-cell carcinogenesis, this compound repressed progression to tumor malignancy, indicating its potential in inhibiting IGF1R signaling for reducing tumor invasion (Zumsteg et al., 2012).
Esophageal Cancer : The compound was studied for its effects on esophageal cancer, with observations suggesting resistance due to maintained RAS-MAPK activity (Bao et al., 2012).
Neuroendocrine Gastrointestinal Tumours : In NET cells, this compound induced apoptosis and cell cycle arrest, showing potential for future treatment strategies of NET disease (Höpfner et al., 2006).
Other Applications
Glioma : When combined with other tyrosine kinase inhibitors, this compound induced significant apoptosis in glioma cells, suggesting its use in combination therapies (Premkumar et al., 2010).
Musculoskeletal Tumors : Demonstrated antitumor activity in musculoskeletal tumors, particularly Ewing's sarcoma, and may be combined with drugs like vincristine for enhanced effectiveness (Scotlandi et al., 2005).
Endometrial Cancer : Specific inhibition of IGF-IR by this compound showed promising results in endometrial cancer cell lines, suggesting its potential as a therapeutic tool (Attias-Geva et al., 2011).
Cardiac Contractile Dysfunction : The inhibitor can cause insulin-independent and reversible cardiac contractile dysfunction, highlighting the importance of considering cardiac effects in treatments involving IGF-1R blockade (Schenkl et al., 2022).
Synergistic Effects with Other Treatments : Shows synergistic antitumoral effects when combined with trastuzumab in HER2-overexpressing breast cancer cells (Esparís-Ogando et al., 2008).
Mechanism of Action
Target of Action
NVP-AEW541 is a small molecule inhibitor that primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R is a tetrameric transmembrane receptor tyrosine kinase, which plays critical roles in cell proliferation, survival, and resistance to a broad spectrum of hematologic malignancies and solid tumors .
Mode of Action
This compound selectively inhibits the autophosphorylation of IGF-1R . This inhibition abrogates IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with the inhibition of IGF-IR autophosphorylation . The compound’s interaction with its target leads to the dephosphorylation of IGF-1R and AKT .
Biochemical Pathways
Upon IGF-1R inhibition by this compound, key growth/survival pathways are blocked. These include the PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB pathways . This results in the suppression of both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .
Pharmacokinetics
This compound is an orally bioavailable compound . It has been shown to inhibit IGF-IR signaling in tumor xenografts and significantly reduce the growth of IGF-IR-driven fibrosarcomas . .
Result of Action
The molecular and cellular effects of this compound’s action include the blocking of expression of inhibitors of apoptosis (e.g., FLIP, cIAP-2, survivin) . It also leads to changes in the IGF-I induced cell cycle and induces apoptotic cell death . Furthermore, it exhibits antiproliferative effects .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of serum. The compound counteracts the proliferative/anti-apoptotic effect of serum on tumor cells from a broad spectrum of diseases . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
NVP-AEW541 interacts with the IGF-1R, exhibiting 27-fold selectivity for IGF-1R over its highly homologous insulin receptor . It abolishes IGF-I-induced IGF-IR autophosphorylation and blocks the IGF-IR signaling pathway .
Cellular Effects
This compound has been shown to be active against diverse tumor types, including multiple myeloma and other hematologic neoplasias and solid tumors . It counteracts the proliferative/anti-apoptotic effect of serum on tumor cells .
Molecular Mechanism
This compound inhibits IGF-1R kinase activity, blocking key growth/survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB . It also blocks the expression of inhibitors of apoptosis like FLIP, cIAP-2, survivin .
Temporal Effects in Laboratory Settings
This compound has shown in vivo anti-tumor activity in a SCID/NOD mice model of diffuse multiple myeloma . The effects of this compound were highly consistent with those of other selective anti-IGF-1R neutralizing agents .
Dosage Effects in Animal Models
The systemic administration of this compound caused dose- and time-dependent impairment of glucose tolerance, growth, and cardiac function . The effects of this compound were reversible within 2 weeks after cessation .
Metabolic Pathways
This compound interacts with the IGF-1R signaling pathway, which plays a crucial role in cellular metabolism . It suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .
properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475488-34-7, 475489-16-8 | |
| Record name | AEW-541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEW-541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of NVP-AEW541, and how does it interact with this target?
A: this compound selectively inhibits the tyrosine kinase activity of IGF-1R. [, ] It binds to the ATP-binding site of the IGF-1R kinase domain, preventing the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. [, , ]
Q2: What is the significance of IGF-1R in cancer development and progression?
A: IGF-1R plays a crucial role in regulating cell growth, proliferation, survival, and metastasis. [, ] Overexpression or activation of IGF-1R is frequently observed in various cancers, contributing to tumor development, progression, and resistance to conventional therapies. [, , , ]
Q3: Which downstream signaling pathways are affected by this compound-mediated IGF-1R inhibition?
A: this compound effectively blocks IGF-1-induced activation of key signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways. [, , , , ] This inhibition leads to a decrease in the expression of anti-apoptotic proteins and cell cycle regulators, ultimately promoting apoptosis and cell cycle arrest in tumor cells. [, , , , , , ]
Q4: What is the evidence supporting this compound's antitumor activity in preclinical studies?
A: this compound has demonstrated significant antitumor activity against a wide range of cancer cell lines in vitro, including breast cancer, multiple myeloma, esophageal cancer, ovarian cancer, neuroblastoma, and others. [, , , , , , , , , , , , , , , , , , , , ]
Q5: Has this compound shown efficacy in in vivo models of cancer?
A: Yes, this compound has exhibited promising antitumor activity in vivo, effectively inhibiting tumor growth in xenograft models of various cancers, including multiple myeloma, neuroblastoma, Ewing's sarcoma, and others. [, , , , , ]
Q6: Does this compound enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that this compound can synergize with other anticancer agents, such as cytotoxic chemotherapy, EGFR inhibitors (e.g., gefitinib, erlotinib, trastuzumab), and mTOR inhibitors (e.g., KU0063794, Rad001), leading to enhanced antitumor effects. [, , , , , , , , , , , , , ]
Q7: What are the potential challenges and considerations for the clinical development of this compound?
A7: Despite its promising preclinical activity, this compound faces challenges in clinical development:
- Resistance Mechanisms: Tumor cells can develop resistance to this compound through various mechanisms, including IGF-1R overexpression, activation of alternative signaling pathways (e.g., Ras/MAPK, Her2), and upregulation of IGF-2 production. [, , , , ] Further research is needed to overcome these resistance mechanisms and improve treatment outcomes.
- Potential Side Effects: As an IGF-1R inhibitor, this compound may induce side effects related to disruption of IGF-1 signaling, such as hyperglycemia and metabolic disturbances. [, ] Careful monitoring and management of these potential side effects are crucial in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



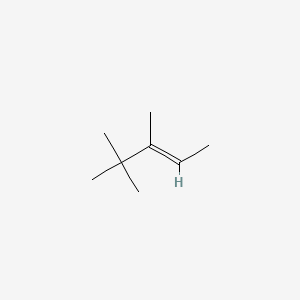
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

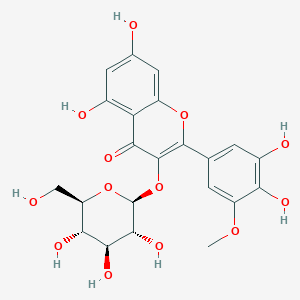

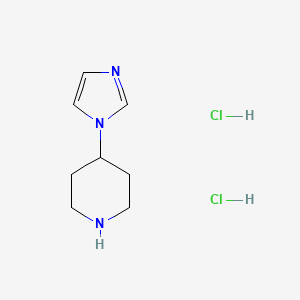
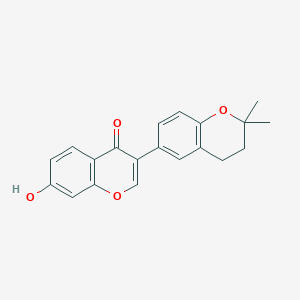
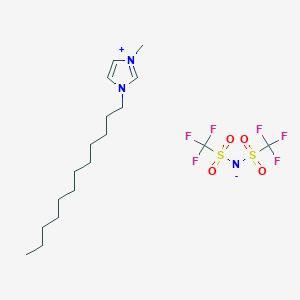
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

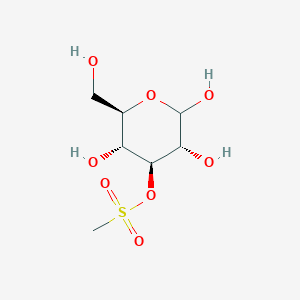
![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)
![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)
